9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol
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Overview
Description
Dracoflavan C2 is a compound isolated from Dragon’s Blood, a resin produced by plants of the genus Daemonorops (Palmae)Dracoflavan C2, along with other dracoflavans, has been studied for its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dracoflavan C2 is typically isolated from the resin of Daemonorops species. The isolation process involves chemical degradation and extensive nuclear magnetic resonance (NMR) analysis to establish its structure and stereochemistry. The formation mechanism involves the oxidation of a 6-methylflavan to a quinonemethide, followed by coupling with another flavan moiety .
Industrial Production Methods
The extraction process involves maceration using organic solvents such as ethanol, followed by purification steps to isolate the specific compound .
Chemical Reactions Analysis
Types of Reactions
Dracoflavan C2 undergoes various chemical reactions, including:
Oxidation: The initial formation involves the oxidation of 6-methylflavan to a quinonemethide.
Coupling Reactions: The quinonemethide intermediate couples with another flavan moiety to form the final structure.
Common Reagents and Conditions
Oxidizing Agents: Used in the initial oxidation step.
Solvents: Ethanol and other organic solvents are commonly used in the extraction and purification processes.
Major Products
The major product of these reactions is Dracoflavan C2 itself, along with other related A-type deoxyproanthocyanidins such as Dracoflavan B1, B2, C1, D1, and D2 .
Scientific Research Applications
Dracoflavan C2 has several scientific research applications:
Mechanism of Action
The mechanism of action of Dracoflavan C2 involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Dracoflavan C2 acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Antimicrobial Activity: Dracoflavan C2 disrupts the cell membranes of bacteria and fungi, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- Dracoflavan B1
- Dracoflavan B2
- Dracoflavan C1
- Dracoflavan D1
- Dracoflavan D2
Uniqueness
Dracoflavan C2 is unique due to its specific chemical structure and stereochemistry, which contribute to its distinct biological activities. Compared to other dracoflavans, Dracoflavan C2 has shown promising results in various scientific studies, making it a compound of interest for further research .
Properties
IUPAC Name |
9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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